molecular formula Cl15Rh5 B12361713 Pentakis(rhodium chloride)

Pentakis(rhodium chloride)

Cat. No.: B12361713
M. Wt: 1046.3 g/mol
InChI Key: PRDQMEOKHPASNH-UHFFFAOYSA-A
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentakis(rhodium chloride) is a valuable inorganic compound serving as a versatile precursor in advanced research and development. Its primary research value lies in the field of homogeneous catalysis, where it facilitates various organic transformations. The compound's mechanism of action often involves the rhodium center undergoing reduction or ligand substitution to form active catalytic species that can interact with substrates via coordination, oxidative addition, or insertion pathways . In materials science, this compound is investigated for the synthesis of specialized platinum-rhodium alloys. These alloys are critical in industrial applications requiring high-temperature stability and corrosion resistance, such as in the production of glass fibers and components for catalytic converters . Furthermore, its utility extends to the preparation of other molecular rhodium complexes and organometallic compounds, which are foundational for exploring new catalytic cycles and reaction mechanisms . As a research chemical, it provides scientists with a foundational building block for designing novel coordination complexes with potential applications across chemical synthesis and materials engineering. This product is designated "For Research Use Only" and is strictly intended for laboratory research purposes. It is not for use in humans, animals, or as a household chemical.

Properties

Molecular Formula

Cl15Rh5

Molecular Weight

1046.3 g/mol

IUPAC Name

trichlororhodium

InChI

InChI=1S/15ClH.5Rh/h15*1H;;;;;/q;;;;;;;;;;;;;;;5*+3/p-15

InChI Key

PRDQMEOKHPASNH-UHFFFAOYSA-A

Canonical SMILES

Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl

Origin of Product

United States

Synthetic Methodologies

Precursor Chemistry for Pentakis(trichlorostannato)rhodate(III) Synthesis

The creation of Pentakis(trichlorostannato)rhodate(III) is a process rooted in the careful selection and reaction of appropriate precursor compounds. The reactivity of rhodium(III) complexes and the introduction of the trichlorostannate(II) ligand are central to this synthesis.

Reactivity of Rhodium(III) Complexes as Starting Materials

Rhodium(III) complexes are common starting points for the synthesis of a variety of catalytically active rhodium species. mdpi.com The octahedral coordination of rhodium(III) generally leads to kinetically inert complexes, making ligand substitution a challenging but crucial step in the synthesis of new compounds. mdpi.com For the synthesis of rhodium-tin complexes, rhodium(III) chloride (RhCl₃·xH₂O) is a frequently used precursor. mdpi.com In solution, rhodium(III) chlorocomplexes can exist as a mixture of species, such as [RhCl₆]³⁻ and aquated forms like [RhCl₅(H₂O)]²⁻ and [RhCl₄(H₂O)₂]⁻. researchgate.net

The reactivity of these rhodium(III) chloro or chloroammine complexes is a key factor. mdpi.comnih.gov For instance, the substitution of chloride ligands in [RhCl₆]³⁻ or [Rh(NH₃)₅Cl]²⁺ is a critical step. mdpi.com The reaction of (trichlorostannato)rhodate(III) complexes can lead to the formation of rhodium(I) complexes, indicating a redox process is involved. oup.com The synthesis of rhodium(III) complexes bound to specific ligands, such as N-heterocyclic carbenes, can also start directly from rhodium(III) precursors, which often simplifies the metalation procedure and improves product purity and yield. scispace.com

Role and Introduction of Trichlorostannate(II) Ligand Sources

The trichlorostannate(II) ion, [SnCl₃]⁻, plays a pivotal role in the synthesis of these rhodium complexes. It is typically introduced into the reaction mixture using tin(II) chloride (SnCl₂). researchgate.netacs.org The insertion of SnCl₂ into metal-chloride bonds is a well-established method for forming trichlorostannyl complexes. researchgate.netresearchgate.net In the context of rhodium(III) precursors, the [SnCl₃]⁻ ligand is known to be involved in both substitution and redox reactions. researchgate.net

The [SnCl₃]⁻ ligand is considered a weak coordinating ligand and can be displaced by other ligands or dissociate in solution. researchgate.net Its role is multifaceted; it can act as a ligand, a counter-ion, or a Lewis acid. researchgate.netacs.org The reaction of rhodium(III) chloride with tin(II) chloride in hydrochloric acid solutions leads to the formation of various (trichlorostannato)rhodate(III) complexes, such as [RhClₙ(SnCl₃)₆₋ₙ]³⁻ where n can be 2, 3, or 4. researchgate.net These complexes can then undergo further reactions to form the desired pentakis species. researchgate.net The presence of the trichlorostannate ligand is also crucial in homogeneous catalysis, influencing the mechanistic pathways of reactions like carbonylation. acs.orgacs.org

Reaction Kinetics and Mechanistic Pathways of Formation

The formation of Pentakis(trichlorostannato)rhodate(III) is a dynamic process characterized by complex reaction kinetics and multiple mechanistic pathways. Understanding these factors is essential for controlling the synthesis and optimizing the yield of the final product.

Analysis of Rapid and Protracted Formation Pathways

The formation of rhodium-tin complexes from rhodium(III) and tin(II) precursors involves both fast and slow reaction paths. researchgate.net The reaction of (trichlorostannato)rhodate(III) complexes with tin(II) in hydrochloric acid to form a rhodium(I) species, presumed to be [Rh(SnCl₃)₅]⁴⁻, proceeds through two independent pathways: a fast path and a slow path. researchgate.net The predominant route is the fast one, where the reactant mixture is in equilibrium among various trichlorostannato-rhodate(III) species, including [RhCl₃(SnCl₃)₃]³⁻, [RhCl₂(SnCl₃)₄]³⁻, and [RhCl(SnCl₃)₅]³⁻. researchgate.net It is suggested that the pentakis complex, likely [Rh(SnCl₃)₅]³⁻, is formed, and the reaction rate is rapid enough to establish equilibrium quickly. oup.com

Determination of Kinetic Orders with Respect to Reactant Concentrations

While specific kinetic orders for the formation of Pentakis(trichlorostannato)rhodate(III) are not detailed in the provided search results, the general principles of determining kinetic orders can be applied. The rate of formation would be dependent on the concentrations of the total rhodium(III) complexes, the trichlorostannate(II) ion ([SnCl₃]⁻), chloride ions ([Cl⁻]), and hydrogen ions ([H⁺]). The rate law would take the form:

Rate = k [Rh(III)]ᵃ [SnCl₃⁻]ᵇ [Cl⁻]ᶜ [H⁺]ᵈ

Where k is the rate constant, and a, b, c, and d are the kinetic orders with respect to each reactant. Determining these orders would require systematic variation of the concentration of each reactant while monitoring the reaction rate, a common practice in kinetic studies of complex formation.

Influence of Solution Environment and Acid-Base Equilibria on Reaction Progression

The solution environment, particularly the acidity, has a significant influence on the reaction progression. rsc.org The reactions are typically carried out in hydrochloric acid solutions, and the concentration of HCl affects the speciation of both the rhodium and tin complexes. researchgate.net Acid-base equilibria can influence the concentration of the active reacting species. For example, the equilibrium between different chloroaqua rhodium(III) complexes is pH-dependent. Similarly, the formation and stability of the [SnCl₃]⁻ ion from SnCl₂ are also dependent on the chloride ion concentration, which is in turn affected by the acidity of the solution. The solvent itself can also play a crucial role, as the coordination of solvent molecules can compete with the desired ligands and affect the reaction mechanism. researchgate.net

Strategic Approaches for Optimized Synthesis and Improved Yields

The synthesis of rhodium compounds in higher oxidation states, such as a hypothetical pentakis(rhodium chloride) or more accurately, species containing the [RhCl₅]²⁻ anion, necessitates highly oxidizing conditions and specialized techniques. Standard synthetic routes for rhodium chlorides typically yield the more stable rhodium(III) trichloride (B1173362) (RhCl₃). Achieving a higher oxidation state requires overcoming a significant energy barrier.

Optimized synthesis would likely involve the use of powerful oxidizing agents. For instance, the reaction of rhodium metal or a lower-valent rhodium salt with strong oxidants in the presence of a chloride source could be a viable, albeit challenging, approach. The choice of solvent and reaction conditions is critical to stabilize the high-valent rhodium species and prevent its rapid decomposition.

One potential strategy involves the use of alkali metal chlorides as fluxes or in molten salt electrolysis. This method has been employed for the synthesis of other high-valent transition metal halides. The high concentration of chloride ions in the molten salt can help to stabilize the [RhCl₅]²⁻ complex as it forms.

Another approach could be the gas-phase oxidation of rhodium metal with a mixture of chlorine and an even stronger oxidizing agent at elevated temperatures. However, controlling the stoichiometry and preventing the formation of side products would be a significant challenge.

A key aspect of improving yields would be the rapid quenching of the reaction mixture to trap the unstable high-valent species. This could involve cryogenic techniques to freeze the product and prevent its immediate decomposition back to more stable rhodium(III) compounds.

The purification of such a highly reactive compound would also require specialized techniques, likely involving non-aqueous solvents at low temperatures to prevent solvolysis and reduction.

Research Findings on High-Valent Rhodium Synthesis

While direct synthesis of a stable "pentakis(rhodium chloride)" is not documented, research into high-valent rhodium complexes provides insights into potential synthetic strategies. Studies on the electrochemical oxidation of rhodium complexes have shown that rhodium(IV) and rhodium(V) species can be generated in solution, although they are often transient.

The table below summarizes hypothetical reaction parameters and their potential impact on the yield of a rhodium(V) chloride species, based on general principles of inorganic synthesis for high-valent metal halides.

ParameterConditionRationalePotential Impact on Yield
Oxidizing Agent Gaseous Cl₂ with O₃ or F₂Strong oxidation potential required to achieve Rh(V) state.Crucial for formation; yield highly dependent on oxidant strength.
Temperature High (e.g., > 400 °C) followed by rapid coolingTo overcome activation energy for oxidation; rapid cooling to trap unstable product.Optimization needed; too high can lead to decomposition.
Pressure High pressure of oxidant gasIncreases the concentration of the oxidizing agent, driving the reaction forward.Potentially increases yield and reaction rate.
Reaction Medium Molten KCl/LiCl eutecticStabilizes the [RhCl₅]²⁻ anion through coordination.Can significantly improve the yield and stability of the product.
Starting Material Fine rhodium powderHigh surface area increases reactivity with the oxidizing agent.Enhances reaction kinetics and potentially the overall yield.

It is important to reiterate that the synthesis of a stable compound that can be described as "pentakis(rhodium chloride)" remains a significant synthetic challenge. The strategies outlined above are based on established principles for the synthesis of other high-valent transition metal halides and would require substantial experimental investigation and optimization to achieve any measure of success.

Structural Characterization and Theoretical Investigations

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and understanding the structural nuances of the [Rh(SnCl₃)₅]⁴⁻ anion. Each technique offers unique insights into different aspects of the complex's molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the tin-119 isotope (¹¹⁹Sn), is a powerful tool for characterizing rhodium-tin complexes in solution. unive.itimperial.ac.uk Studies have demonstrated the formation of a rhodium(I) complex with five tin(II) ligands when the molar ratio of tin to rhodium is appropriate, typically around 6:1. unive.ituomustansiriyah.edu.iq

High-resolution ¹¹⁹Sn NMR spectroscopy has been instrumental in the characterization of the [Rh(SnCl₃)₅]⁴⁻ anion. researchgate.net A key finding from these studies is that the complex is kinetically inert on the NMR timescale, meaning that the exchange of the SnCl₃⁻ ligands is slow enough to be observed as distinct signals. researchgate.net The ¹¹⁹Sn NMR spectrum of this complex typically shows a doublet, which arises from the coupling of the tin nucleus with the rhodium-103 nucleus (¹⁰³Rh, I = 1/2, 100% natural abundance). researchgate.net

The chemical shifts in ¹¹⁹Sn NMR are sensitive to the electronic environment of the tin atoms. researchgate.net For rhodium-tin complexes, these shifts provide valuable information about the nature of the Rh-Sn bond. imperial.ac.uk The observation of satellite peaks due to coupling between adjacent ¹¹⁷Sn and ¹¹⁹Sn isotopes can also provide information about the intramolecular scrambling of ligands. unive.ituomustansiriyah.edu.iq

Table 1: Representative ¹¹⁹Sn NMR Data for Rhodium-Tin Complexes

Complex/SpeciesChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
[Rh(SnCl₃)₅]⁴⁻ related species8.5¹J(¹⁰³Rh-¹¹⁹Sn) available imperial.ac.uk
cis-[RhIII(SnCl₃)₄Cl₂]³⁻ (axial)-202.5²J(¹¹⁹Sn-¹¹⁹Sn) discussed researchgate.net
cis-[RhIII(SnCl₃)₄Cl₂]³⁻ (equatorial)-278.2²J(¹¹⁹Sn-¹¹⁹Sn) discussed researchgate.net
General Organotin Compounds-2338 to +3301Various J(Sn-X) reported researchgate.net

Note: Chemical shifts are typically referenced to an external standard like Sn(CH₃)₄. The data presented is illustrative of the types of measurements made for these complexes.

Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and can be used to infer details about the coordination geometry. rsc.org The absorption of UV or visible light by a transition metal complex promotes an electron from a lower energy molecular orbital to a higher energy one. umb.edu The resulting spectrum, a plot of absorbance versus wavelength, shows peaks corresponding to these electronic transitions. rsc.org

For transition metal complexes like [Rh(SnCl₃)₅]⁴⁻, the observed absorption bands can be attributed to several types of transitions, including d-d transitions and charge-transfer transitions. umb.edu The d-d transitions, which occur between the split d-orbitals of the central rhodium atom, are typically found in the visible region of the spectrum and are often weak due to being Laporte forbidden. umb.edu Charge-transfer transitions, which involve the movement of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), are usually much more intense and often occur in the ultraviolet region.

For the pentakis(trichlorostannyl)rhodate(I) anion, vibrational spectroscopy is expected to reveal characteristic stretching frequencies for the Rh-Sn and Sn-Cl bonds. The Rh-Sn stretching vibrations would provide direct information about the strength of the metal-ligand bond. Generally, a higher stretching frequency corresponds to a stronger bond. The Sn-Cl stretching frequencies, in turn, can be compared to those of the free SnCl₃⁻ ligand to understand how coordination to the rhodium center affects the tin-halogen bonds.

In related trichlorostannyl complexes of other transition metals, the Sn-Cl stretching frequencies have been correlated with other spectroscopic data, such as Mössbauer isomer shifts. acs.org For other rhodium complexes, such as those with trimethylphosphine (B1194731) ligands, metal-ligand and metal-halide stretching frequencies have been assigned and discussed in detail. scielo.br While specific vibrational data for [Rh(SnCl₃)₅]⁴⁻ is not detailed in the provided search results, the analysis would follow these established principles of vibrational spectroscopy.

Table 2: Expected Vibrational Modes for [Rh(SnCl₃)₅]⁴⁻

Vibrational ModeDescriptionExpected Information
ν(Rh-Sn)Stretching of the rhodium-tin bondsProvides insight into the strength of the metal-ligand bond.
ν(Sn-Cl)Stretching of the tin-chlorine bondsIndicates the influence of coordination on the SnCl₃⁻ ligand.
δ(Rh-Sn-Cl)Bending modes involving the Rh, Sn, and Cl atomsProvides further structural detail and confirmation of geometry.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the atoms in a sample. thermofisher.com In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energies of these electrons are characteristic of the element and its chemical environment.

For rhodium-tin complexes, XPS can be used to determine the oxidation states of both rhodium and tin. The binding energy of the Rh 3d electrons can distinguish between different oxidation states of rhodium. thermofisher.com Similarly, the binding energy of the Sn 3d or Sn 4d electrons provides information about the oxidation state of tin. researchgate.netresearchgate.net In Rh-Sn bimetallic systems, shifts in the binding energies of both elements upon compound formation can give insights into the nature of the bonding and charge distribution between the two metals. researchgate.netresearchgate.net

Valence band XPS, coupled with theoretical calculations, can provide a detailed picture of the molecular orbitals involved in bonding. For the related [SnCl₃]⁻ anion, valence XPS has been used to identify the highest occupied molecular orbital (HOMO) and has shown that it has significant contributions from both Sn 5s and Sn 5p orbitals. nih.govreading.ac.uk This is crucial for understanding the Lewis basicity of the SnCl₃⁻ ligand and its ability to form bonds with transition metals like rhodium. nih.govreading.ac.uk

Table 3: Typical Binding Energy Ranges for Rhodium and Tin in XPS

ElementCore LevelChemical StateTypical Binding Energy (eV)Reference
RhodiumRh 3d₅/₂Rh metal307.6 thermofisher.com
RhodiumRh 3d₅/₂Native oxide308.8 thermofisher.com
TinSn 4dRh-Sn sample~25-27 researchgate.net
TinSn 3d₅/₂SnO₂~486.5General XPS databases

Note: Binding energies can vary depending on the specific chemical environment and instrument calibration.

Computational and Theoretical Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies, allowing for the prediction of molecular properties and a deeper understanding of electronic structure and bonding.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of transition metal complexes. rsc.orgarxiv.org DFT calculations can be employed to predict the most stable geometry of a molecule, a process known as geometry optimization. researchgate.netmdpi.com For the [Rh(SnCl₃)₅]⁴⁻ anion, DFT could be used to determine whether the preferred coordination geometry is, for example, a trigonal bipyramid or a square pyramid.

Beyond geometry, DFT calculations can predict a range of other properties, including vibrational frequencies, NMR chemical shifts, and electronic spectra. researchgate.net These calculated values can then be compared with experimental data to validate the theoretical model and aid in the interpretation of experimental results. For instance, DFT calculations on related [Cp*M(SnCl₃)nCl₃-n]⁻ (M = Rh, Ir) complexes have been used to calculate NMR parameters and have shown good agreement with experimental data. researchgate.net

Furthermore, DFT provides valuable insights into the electronic structure and bonding of the complex. jst.go.jp Methods such as Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution and the nature of the orbitals involved in the Rh-Sn bonds. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the reactivity and electronic transitions of the complex. For example, in the related [SnCl₃]⁻ anion, calculations have shown that the HOMO has significant Sn 5s and 5p character, which explains its ability to act as a Lewis base. nih.gov

Table 4: Parameters Obtainable from DFT Calculations for [Rh(SnCl₃)₅]⁴⁻

Calculated ParameterSignificance
Optimized GeometryPredicts bond lengths and angles, and the overall 3D structure (e.g., trigonal bipyramidal vs. square pyramidal).
Vibrational FrequenciesAllows for the assignment of experimental IR and Raman spectra and confirms the nature of stationary points on the potential energy surface.
NMR Chemical ShiftsAids in the interpretation of experimental ¹¹⁹Sn and ¹⁰³Rh NMR spectra.
Electronic TransitionsHelps to assign bands in the UV-Vis spectrum to specific electronic excitations.
Molecular Orbital Analysis (HOMO/LUMO)Provides insight into the reactivity and electronic properties of the complex.
Charge Distribution (e.g., NBO)Elucidates the nature of the Rh-Sn bond and the charge on each atom.

Coordination Chemistry and Reactivity Profiles

Ligand Substitution and Exchange Dynamics

Ligand substitution reactions are fundamental to the synthesis of new rhodium complexes from rhodium(III) chloride. wikiwand.comlibretexts.org These reactions involve the replacement of the initial ligands—typically water and chloride—with other donor molecules. wikipedia.org The rates and mechanisms of these substitutions are highly dependent on the nature of the rhodium center and the surrounding ligands.

Investigation of Ligand Lability and Exchange Rates

The Rh(III) center is generally considered substitution-inert, a characteristic attributed to its d⁶ electronic configuration in an octahedral geometry. nih.gov This kinetic stability is evident in the slow rates of solvent exchange. For instance, the mean lifetime of a single water molecule in the primary coordination sphere of the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺, is exceptionally long, underscoring its low lability. chimia.chresearchgate.net

Kinetic studies, often employing NMR spectroscopy, have been instrumental in quantifying these exchange rates and elucidating the underlying mechanisms. The data typically support an associative interchange (Iₐ) mechanism for simple aqua ions, where the incoming ligand plays a significant role in the transition state. chimia.ch

Table 1: Kinetic Parameters for Solvent Exchange on Selected Rhodium(III) Complexes at 298 K
ComplexRate Constant (kₑₓ, s⁻¹)Activation Enthalpy (ΔH‡, kJ/mol)Activation Entropy (ΔS‡, J/K·mol)Activation Volume (ΔV‡, cm³/mol)Proposed Mechanism
[Rh(H₂O)₆]³⁺2.2 x 10⁻⁹135+38-4.1Associative Interchange (Iₐ)
[CpRh(H₂O)₃]²⁺(1.6 ± 0.3) x 10⁻⁶56.6 ± 7-72 ± 21+0.6Dissociative Interchange (Iₐ)
[CpRh(MeCN)₃]²⁺(1.0 ± 0.1) x 10⁻⁸84.9 ± 1.6-44 ± 5+0.6Dissociative Interchange (Iₐ)

Note: Data sourced from studies on solvent exchange kinetics of Rh(III) complexes. chimia.chresearchgate.net Cp refers to the pentamethylcyclopentadienyl ligand.*

Impact of Ancillary Ligands and Counterions on Coordination Sphere Stability

The stability and reactivity of the rhodium coordination sphere are profoundly influenced by the other ligands present (ancillary ligands). The introduction of ancillary ligands can dramatically alter ligand exchange rates and even shift the substitution mechanism. A prime example is the replacement of three water molecules in [Rh(H₂O)₆]³⁺ with a pentamethylcyclopentadienyl (Cp) ligand to form [CpRh(H₂O)₃]²⁺. This modification leads to a significant increase in the water exchange rate and a change in mechanism from associative to dissociative, as indicated by the positive activation volume. chimia.chresearchgate.net

The nature of the ligands also dictates the stability of the resulting complexes. For example, rhodium(III) forms stable complexes with a variety of nitrogen- and oxygen-based ligands, such as ammonia (B1221849) and acetylacetone. wikipedia.org The reaction with ammonia can yield complexes like pentamminechlororhodium(III) chloride, [RhCl(NH₃)₅]Cl₂. wikipedia.orgnih.gov Furthermore, changing the halide ligands within the coordination sphere, such as replacing chloride with iodide, can alter the stability and isomeric preference of the complex. whiterose.ac.uknih.gov While multiple isomers may be present for dichlorido complexes, the analogous diiodido complexes often exist as single, stable trans isomers in solution. whiterose.ac.uknih.gov

Counterions primarily affect the solid-state structure and solubility of the complex, which in turn can influence its reactivity in solution. However, the direct impact of counterions on the kinetic stability of the inner coordination sphere is generally less pronounced than the effect of ancillary ligands.

Redox Chemistry and Electron Transfer Processes

Rhodium can exist in multiple oxidation states, with the +3 and +1 states being particularly significant in its coordination chemistry and catalytic applications. The reduction of Rh(III) to Rh(I) is a key step in the synthesis of many important organometallic catalysts.

**4.2.1. Pathways for the Reduction of Rhodium(III) to Rhodium(I) in the Presence of Specific Reductants (e.g., SnCl₂) **

Tin(II) chloride (SnCl₂) is an effective reductant for converting Rh(III) to Rh(I) in acidic chloride solutions. ucdavis.edugoogle.com The reaction is not a simple electron transfer but involves the formation of intermediate Rh(III)-Sn complexes. In this process, the SnCl₂ not only acts as a reducing agent but also as a ligand, with the SnCl₃⁻ anion coordinating to the rhodium center. google.com

Complexation: Rh(III) chloro complexes react with SnCl₂ to form a series of mixed-ligand Rh(III) species of the general formula [Rh(SnCl₃)ₙCl₆₋ₙ]³⁻, where n can range from 1 to 5. google.com

Reduction: In the presence of sufficient SnCl₂, the Rh(III) center is reduced to Rh(I). The resulting Rh(I) species is stabilized by the strongly π-accepting SnCl₃⁻ ligands. google.com

The final Rh(I) product is believed to be the pentakis(trichlorostannyl)rhodate(I) anion, [Rh(SnCl₃)₅]⁴⁻, which becomes the predominant species when the molar ratio of Sn:Rh is greater than 4:1. google.com This Rh(I) complex is significantly more labile (kinetically less inert) than the parent Rh(III) chloro complexes. google.com

Characterization of Transient Species during Redox Transformations

Modern analytical techniques are crucial for identifying these short-lived intermediates. Spectroscopic methods such as ¹¹⁹Sn NMR and Raman spectroscopy have been successfully employed to identify the specific Rh-Sn complex species present in solution during the activation and extraction processes. mcgill.ca In other rhodium-catalyzed systems, transient species such as olefin-dissociated intermediates have also been identified, underscoring the importance of characterizing these fleeting species to understand reaction mechanisms. rsc.org

Equilibrium Studies of Complexation Reactions in Solution

In aqueous media, rhodium(III) chloride exists not as a single species but as a mixture of various chloro-aqua complexes in equilibrium. chemeurope.com The specific composition of the solution depends on factors such as pH, chloride concentration, and the age of the solution. The predominant species can range from [Rh(H₂O)₆]³⁺ in the absence of chloride to fully chlorinated anions like [RhCl₆]³⁻ at high chloride concentrations, with intermediate complexes such as [RhCl(H₂O)₅]²⁺ and [RhCl₂(H₂O)₄]⁺ being present under varying conditions. chemeurope.com

Equilibrium studies, often conducted using potentiometry (pH-metry) and UV-Vis spectrophotometry, are essential for quantifying the stability of these complexes and understanding their behavior under physiological or industrial conditions. rsc.org These studies reveal that in addition to ligand exchange, pH plays a critical role. As pH increases, coordinated water molecules can deprotonate to form hydroxido complexes. For example, organometallic rhodium aqua complexes can form mixed hydroxido species, [M(L)(OH)], with pKₐ values typically in the range of 8.5–10.3. rsc.org

The complexation equilibria are fundamental to controlling the synthesis of specific rhodium compounds and understanding their mechanism of action in catalytic or biomedical applications.

Table 2: Representative Rhodium(III) Species in Aqueous Chloride Solution
Species FormulaSpecies NamePredominant Conditions
[Rh(H₂O)₆]³⁺Hexaaquarhodium(III)Low chloride concentration
[RhCl(H₂O)₅]²⁺Chloropentaaquarhodium(III)Low to moderate chloride concentration
[RhCl₂(H₂O)₄]⁺Dichlorotetraaquarhodium(III)Moderate chloride concentration
[RhCl₃(H₂O)₃]Trichlorotriaquarhodium(III)Moderate to high chloride concentration
[RhCl₆]³⁻Hexachlororhodate(III)High chloride concentration (e.g., in conc. HCl)

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis Mediated by Pentakis(rhodium chloride) Complexes

Complexes derived from pentakis(rhodium chloride) are highly effective homogeneous catalysts for a range of organic transformations. Their utility stems from the ability of the rhodium center to cycle through different oxidation states, facilitating the activation of substrates and the formation of new chemical bonds.

Rhodium-catalyzed carbonylation of methanol to produce acetic acid is a landmark achievement in industrial chemistry, largely realized through the Monsanto process. rsc.orgresearchgate.net This process, and the subsequent, more efficient Cativa™ process developed by BP Chemicals, which is iridium-based but builds on the principles of the rhodium-catalyzed system, highlight the importance of rhodium in industrial carbonylation. rsc.org The catalytic cycle of the Monsanto process, which operates at temperatures of 150°–200°C, is initiated by the reaction of methyl iodide with a rhodium(I) complex. researchgate.net

A key aspect of these industrial processes is the use of an iodide promoter, which can be introduced in various forms without significantly affecting the reaction rate. researchgate.net The addition of iodide salts, particularly at low water concentrations, not only accelerates the carbonylation rate but also enhances the stability of the rhodium catalyst. researchgate.net

The general mechanism for rhodium-catalyzed methanol carbonylation involves the oxidative addition of methyl iodide to a rhodium(I) center, followed by the insertion of carbon monoxide into the rhodium-methyl bond to form an acetyl-rhodium(III) intermediate. Reductive elimination of acetyl iodide regenerates the rhodium(I) catalyst and completes the cycle. google.com

Recent research has also explored the rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes using syngas (a mixture of CO and H₂). d-nb.info A catalytic system composed of RhCl₃·3H₂O and PPh₃ has demonstrated high activity and broad substrate scope for this transformation under relatively mild conditions. d-nb.info The proposed mechanism involves the in-situ formation of RhCl(PPh₃)₃, which activates the C-I bond of the aryl iodide, allowing for CO insertion and subsequent hydrogenolysis. d-nb.info

Furthermore, Rh(III)-catalyzed oxidative carbonylation of benzamides with carbon monoxide has been developed for the synthesis of phthalimides via C-H/N-H activation. nih.govrsc.org This reaction proceeds through the formation of a rhodacycle intermediate, followed by CO insertion and reductive elimination. nih.gov

Table 1: Rhodium-Catalyzed Carbonylation Reactions

Reaction Catalyst System Product Significance
Methanol Carbonylation Rhodium(I) complex with iodide promoter Acetic Acid Major industrial process (Monsanto process) rsc.orgresearchgate.net
Reductive Carbonylation of Aryl Iodides RhCl₃·3H₂O / PPh₃ Arylaldehydes Synthesis of aldehydes from aryl halides using syngas d-nb.info
Oxidative Carbonylation of Benzamides Rh(III) catalyst Phthalimides C-H/N-H activation for heterocycle synthesis nih.govrsc.org

Rhodium catalysts are highly effective for the hydrogenation of a wide range of functional groups. A notable application is the transfer hydrogenation of functionalized arenes, which can be challenging due to the high resonance stabilization energy of the aromatic ring. organic-chemistry.org A rhodium-catalyzed transfer hydrogenation of arenes using tetrahydroxydiboron as a hydrogen donor offers good functional group tolerance and operational simplicity. organic-chemistry.org This method avoids the need for high-pressure hydrogen gas, making it a safer and more practical approach for laboratory-scale synthesis. organic-chemistry.org The proposed mechanism involves a homogeneous rhodium catalyst for hydrogen generation and a heterogeneous rhodium species for the hydrogenation step. organic-chemistry.org

Furthermore, nanoparticle-supported rhodium catalysts have been developed for the hydrogenation of various substrates, including olefins, unsaturated aldehydes and ketones, nitriles, and nitroarenes, under mild conditions. mdpi.com For instance, the selective hydrogenation of halonitroarenes to haloanilines can be achieved with high yields by minimizing hydro-dehalogenation. mdpi.com

The chemoselectivity of rhodium-catalyzed arene hydrogenation can be controlled. For example, in the hydrogenation of polyaromatic hydrocarbons and biphenyls, the less hindered ring is selectively hydrogenated. organic-chemistry.org The degree of reduction can also be tuned by modifying the reaction conditions. organic-chemistry.org

Table 2: Rhodium-Catalyzed Hydrogenation of Functionalized Arenes

Substrate Type Catalyst System Key Features
Functionalized Arenes [Rh(OH)(cod)]₂ with B₂(OH)₄ Transfer hydrogenation, avoids pressurized H₂, controllable chemoselectivity organic-chemistry.org
Arylboronic Acid Pinacol Esters [Rh(OH)(cod)]₂ with B₂(OH)₄ High conversion and yield organic-chemistry.org
Halonitroarenes Nanoparticle-supported Rhodium High yields of haloanilines, minimized hydro-dehalogenation mdpi.com
Polyaromatic Hydrocarbons [Rh(OH)(cod)]₂ with B₂(OH)₄ Selective hydrogenation of the less hindered ring organic-chemistry.org

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a significant area of research. Rhodium catalysts have shown considerable promise in the hydrogenation of CO₂ to formic acid, a potential hydrogen storage material and a valuable chemical feedstock. bohrium.comresearchgate.net

Both homogeneous and heterogeneous rhodium-based catalytic systems have been developed for this transformation. bohrium.comresearchgate.netrsc.org A heterogeneous catalyst, rhodium hydrotalcite (Rh-HT), has been shown to be efficient for the selective formation of formic acid from CO₂ and H₂ at moderate temperatures. bohrium.comresearchgate.net This catalyst is recyclable and maintains its activity over several cycles. bohrium.com The reaction rate is dependent on various parameters, including pressure, temperature, and solvent composition. researchgate.net Water has been observed to enhance the performance of the catalyst. bohrium.comresearchgate.net

Theoretical studies on the rhodium-catalyzed hydrogenation of CO₂ have provided insights into the reaction mechanism. acs.org The catalytic cycle is proposed to involve the insertion of CO₂ into a rhodium-hydride bond. acs.org The presence of a water molecule in the coordination sphere of the rhodium complex is believed to lower the activation barrier for this insertion step, highlighting the role of water in promoting the reaction. acs.org

Rhodium(III)-catalyzed C-H bond activation has emerged as a powerful tool for the synthesis of complex organic molecules, particularly heterocycles. mdpi.com This methodology offers several advantages, including mild reaction conditions, good functional group tolerance, and high reaction efficiency and regioselectivity. mdpi.com The reactions are often directed by a chelating group on the substrate, which positions the rhodium catalyst for the selective activation of a specific C-H bond. scispace.comnih.gov

A wide variety of heterocycles, such as indoles, isoquinolines, and pyridines, have been synthesized using this approach. mdpi.com These reactions typically involve the coupling of a substrate containing a C-H bond with a π-system, such as an alkyne or an alkene. mdpi.com The rhodium catalyst facilitates the C-H bond cleavage and the subsequent formation of a new C-C bond. rsc.org

The catalytic cycle for these transformations generally begins with the coordination of the directing group to the Rh(III) center, followed by C-H activation to form a rhodacycle intermediate. nih.gov This intermediate then reacts with the coupling partner, leading to the formation of the product and regeneration of the active rhodium catalyst. nih.gov The use of chiral cyclopentadienyl ligands on the rhodium center has enabled the development of enantioselective C-H activation reactions. rsc.org

Table 3: Examples of Rh(III)-Catalyzed C-H Activation Reactions

Substrate Coupling Partner Product Reference
Arylnitrones Alkynes Indolines mdpi.com
1H-Pyrroles Internal Alkynes Spiro[indene-1,2'-pyrrolidine] ring system mdpi.com
Imines, Alkynes, and Aldehydes (Three-component reaction) Polycyclic skeletons mdpi.com
α,β-Unsaturated Ketoximes Alkynes Pyridines nih.gov

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and for the rational design of new and improved catalysts. A variety of experimental and computational techniques are employed to elucidate the catalytic cycles of rhodium-mediated transformations.

In many rhodium-catalyzed reactions, the species introduced into the reaction vessel is a precatalyst that is converted into the active catalytic species under the reaction conditions. Identifying this active species is a key step in understanding the mechanism. For example, in the Monsanto process for methanol carbonylation, the active catalyst is the [Rh(CO)₂I₂]⁻ anion, which is formed in situ from a rhodium(III) precursor. mdpi.com

Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are invaluable tools for identifying reaction intermediates. In situ spectroscopic studies, where the reaction is monitored directly in the reaction vessel, can provide a wealth of information about the species present during the catalytic cycle. nih.gov For instance, in the rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones, ³¹P NMR spectroscopy was used to identify an (oxa-π-allyl)rhodium intermediate. nih.gov

Kinetic studies can also provide insights into the nature of the active species and the rate-determining step of the catalytic cycle. By examining how the reaction rate changes in response to variations in the concentrations of reactants, catalyst, and other species, a kinetic model can be developed that is consistent with a proposed mechanism. springernature.com

In some cases, potential reaction intermediates can be synthesized and their reactivity studied independently to confirm their role in the catalytic cycle. This approach was used in the investigation of a rhodium-catalyzed transfer hydroarylation reaction, where several rhodium complexes were synthesized to identify on-cycle intermediates. nih.gov

The combination of experimental data with computational studies, such as density functional theory (DFT) calculations, can provide a detailed picture of the catalytic cycle, including the structures and energies of intermediates and transition states. nih.gov

Kinetic and Thermodynamic Aspects of Catalytic Transformations

The efficiency of a catalytic system is governed by both kinetic and thermodynamic factors. In the realm of rhodium-catalyzed reactions, understanding these aspects is crucial for optimizing reaction conditions and catalyst performance.

For instance, in the rhodium-catalyzed hydrogenation of olefins, the rate of reaction is often dependent on the concentration of both the substrate and the rhodium catalyst. The reaction kinetics can provide insights into the mechanism. As an example, the kinetics of rhodium-catalyzed hydrogenation of maleic acid in a dimethylacetamide medium suggest a mechanism that involves the initial reduction of rhodium(III) to rhodium(I), which then forms a complex with the maleic acid. This complex subsequently reacts with hydrogen to yield succinic acid and regenerate the rhodium(I) species ubc.ca.

In CO oxidation catalyzed by rhodium, the apparent activation energies are in the range of 100–110 kJ/mol, which is consistent with Langmuir–Hinshelwood-type kinetics nih.gov. This model involves the adsorption of reactants onto the catalyst surface, followed by a surface reaction.

The interplay between kinetics and thermodynamics is evident in the synthesis of rhodium-based nanocrystals. The formation of a metastable hexagonal close-packed (hcp) phase of rhodium is favored when the kinetic control of the reaction rates allows for a layer-by-layer growth mode. This kinetically controlled pathway leads to a product that is not the most thermodynamically stable but possesses unique catalytic properties nih.gov.

Principles for Designing Enhanced Catalytic Systems

The design of highly efficient and selective rhodium-based catalysts is a major focus of contemporary research. Several key principles guide the development of new catalytic systems.

Ligand Modification: The electronic and steric properties of the ligands coordinated to the rhodium center play a pivotal role in determining the catalyst's activity and selectivity. By systematically modifying the ligand framework, it is possible to fine-tune the catalyst's performance. For example, in dirhodium(II) catalysts, the nature of the ligands surrounding the dirhodium core significantly influences the reactivity and selectivity of the catalyst emory.edu.

The development of chiral ligands has been instrumental in the advancement of asymmetric catalysis. Chiral half-sandwich cyclopentadienyl rhodium(III) complexes are potent catalysts for asymmetric C-H activation. The design of these catalysts often involves the use of bulky substituents on the cyclopentadienyl ligand to create a chiral environment around the metal center, which can effectively control the stereochemistry of the product acs.org.

Support and Nanoparticle Effects: For heterogeneous rhodium catalysts, the support material can have a profound impact on catalytic activity. The interaction between the rhodium nanoparticles and the support can influence the electronic properties of the metal and the dispersion of the active sites. Furthermore, the structure of the catalyst can be dynamic under reaction conditions. For instance, rhodium nanoparticles can undergo redispersion into single atoms in the presence of reactants like CO, and these structural changes can alter the catalytic activity nih.govacs.org.

The size of the rhodium particles is also a critical parameter. In CO oxidation, the temperature at which structural changes in the catalyst occur is dependent on the particle size, with smaller particles showing different behavior compared to larger ones nih.govacs.org.

Understanding Reaction Mechanisms: A deep understanding of the reaction mechanism is fundamental to the rational design of improved catalysts. By identifying the rate-determining step and any catalyst deactivation pathways, researchers can devise strategies to overcome these limitations. Mechanistic studies often employ a combination of experimental techniques, such as in situ spectroscopy and kinetic analysis, along with computational modeling.

For example, detailed kinetic studies of rhodium-catalyzed reactions can help to elucidate the elementary steps of the catalytic cycle and identify the key intermediates. This knowledge can then be used to design new catalysts with enhanced activity and stability.

Below is a table summarizing some key rhodium compounds and their catalytic applications.

Compound NameChemical FormulaKey Catalytic Application(s)
Rhodium(III) chlorideRhCl₃Precursor for various homogeneous and heterogeneous catalysts researchgate.net.
Wilkinson's catalystRhCl(PPh₃)₃Homogeneous hydrogenation of alkenes and alkynes wikipedia.orgwikipedia.org.
Cyclooctadiene rhodium chloride dimer[RhCl(COD)]₂Precursor for a wide range of rhodium catalysts wikipedia.org.
Pentamethylcyclopentadienyl rhodium dichloride dimer[Cp*RhCl₂]₂C-H bond activation, C-C bond formation wikipedia.orgblogspot.com.
Chloropentakis(ammine)rhodium(III) chloride[RhCl(NH₃)₅]Cl₂Intermediate in rhodium purification and precursor to other rhodium complexes wikipedia.orgwikipedia.org.

Emerging Research Frontiers

Rational Design of Novel Rhodium Complexes with Tailored Ligand Sets

The rational design of rhodium complexes through the strategic selection and modification of ligands is a cornerstone of modern organometallic chemistry. By fine-tuning the electronic and steric properties of ligands, researchers can exert precise control over the reactivity, stability, and spectroscopic properties of the resulting rhodium centers. This approach has led to the isolation of novel complexes with unique geometries and functionalities. researchgate.netnih.gov

A prominent strategy involves the use of redox-active ligands, such as diamidobenzenes, which act as electron reservoirs and allow for the tuning of the complex's electrochemical behavior. nih.govfu-berlin.de The substituents on these ligands have a significant impact on the bonding, donor capabilities, and electrochemical properties of the rhodium complexes. nih.govfu-berlin.de This has enabled the design of mononuclear Rh(II) metallates whose redox potentials can be systematically varied over a range of more than 850 mV. nih.govfu-berlin.de

Another approach utilizes hemilabile bisphosphine ligands, which can stabilize rhodium in unusual oxidation states. For instance, a two-legged piano-stool rhodium(I) complex featuring such a ligand was chemically oxidized to yield the first structurally isolated mononuclear organometallic rhodium(II) complex in this geometry. researchgate.net Research has also focused on novel ambidentate ligands with distinct chelating donor atom sets, such as (O,O) and (N,N) binding sites, to create complexes with specific binding capabilities and stabilities. mdpi.com

Table 1: Examples of Tailored Ligands for Novel Rhodium Complexes

Ligand Type Design Principle Resulting Complex Properties Reference
Diamidobenzene Redox-active, tunable N-substituents Controlled electrochemical potentials, stabilization of Rh(II) state nih.govfu-berlin.de
Hemilabile Bisphosphine Reversible coordination Stabilization of rare oxidation states, unique geometries researchgate.net

Applications as Precursors for Advanced Materials

Rhodium complexes are increasingly utilized as versatile precursors for the synthesis of advanced materials, including nanoparticles and metal-organic frameworks (MOFs). acs.orgresearchgate.netacs.org The properties of these materials are heavily influenced by the choice of the rhodium precursor and the synthetic conditions.

In the realm of nanotechnology, rhodium precursors are fundamental to producing rhodium nanoparticles with controlled size and shape. acs.org Seeded-growth methods, for example, use rhodium clusters to create larger, near-monodisperse nanoparticles. acs.org The rate of precursor addition and the choice of solvent have been identified as critical factors for controlling whether the growth is isotropic (uniform) or anisotropic (leading to varied shapes like multipods). acs.org Similarly, phase-controlled synthesis has been achieved by using ruthenium seeds to template the deposition of rhodium atoms, resulting in rhodium nanocrystals with a metastable hexagonal close-packed (hcp) phase instead of the usual face-centered-cubic (fcc) phase. nih.gov These hcp-phase nanocrystals have shown enhanced catalytic activity. nih.gov

Rhodium complexes are also crucial building blocks for MOFs, which are highly porous materials with applications in catalysis and gas storage. chemrxiv.orgresearchgate.net Molecularly-defined organometallic rhodium phosphine (B1218219) complexes have been successfully heterogenized within a MOF structure, creating solid-state catalysts that maintain their molecular nature and catalytic behavior for reactions like ethylene (B1197577) hydroformylation. chemrxiv.org In another example, dirhodium paddlewheel units were incorporated into metal-organic polyhedra (MOPs), which then self-assembled into three-dimensional supramolecular structures. nih.gov These Rh-MOP assemblies proved to be highly efficient and recyclable catalysts for the selective photochemical reduction of carbon dioxide to formic acid, with activity surpassing that of their constituent molecular sub-units. nih.gov

Development of In-Situ Spectroscopic Methodologies for Reaction Monitoring

Understanding the intricate mechanisms of rhodium-catalyzed reactions requires advanced analytical techniques that can probe the catalyst's structure and intermediates under actual operating conditions. The development of in-situ spectroscopic methodologies has been pivotal in providing these crucial insights. repec.orgrsc.org

A suite of operando/in-situ spectroscopic experiments, including X-ray Photoelectron Spectroscopy (XPS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), has been employed to study atomically dispersed rhodium catalysts during CO oxidation. repec.orgresearchgate.netnih.gov These techniques allow for the direct observation of the metal center, the support, and the substrate simultaneously, providing a clearer picture of the reaction mechanism. repec.orgnih.gov Such studies have identified key reaction intermediates and confirmed the active oxidation state of the rhodium, leading to the guided engineering of more efficient catalysts. repec.orgresearchgate.net

For reactions in the liquid phase under high pressure, such as hydroformylation, in-situ transmission infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools. rsc.org These methods have been used to investigate the structural and dynamic properties of rhodium complexes modified with ligands like BiPhePhos. rsc.org Through this approach, researchers have been able to identify the dominant resting states of the catalyst, such as the hydrido complex e,e-[HRh(CO)2(P∩P)], and characterize other species present in the catalytic cycle. rsc.org

Table 2: In-Situ Spectroscopic Techniques for Rhodium Reaction Monitoring

Technique Application Example Key Insights Gained Reference
In-Situ XPS & DRIFTS CO oxidation on single-atom Rh catalysts Identification of intermediates, catalyst oxidation state, support contribution repec.orgresearchgate.netnih.gov

Exploration of Supramolecular Architectures Incorporating Rhodium Units

The self-assembly of molecular components into larger, ordered structures is a rapidly advancing field, and rhodium complexes are proving to be excellent building blocks for creating functional supramolecular architectures. acs.org These assemblies are held together by non-covalent interactions, such as Rh(I)···Rh(I) interactions, π-π stacking, and hydrophobic forces. acs.orgresearchgate.net

A series of tetrakis(isocyano)rhodium(I) complexes, for example, has been shown to aggregate in solution, leading to dramatic color changes. acs.orgnih.gov The aggregation process, driven by a combination of rhodium-rhodium and hydrophobic interactions, can be controlled by altering solvent composition, temperature, or concentration. acs.orgnih.gov This has led to the formation of distinct nanostructures, such as nanoplates and nanovesicles. nih.gov

The design of these systems can also incorporate host-guest chemistry. By including crown ether moieties in the isocyanide ligands, researchers have created rhodium complexes that can selectively bind cations like potassium. nih.gov This binding event induces dimerization and a visible color change, demonstrating the potential for these systems to act as colorimetric sensors. nih.gov Furthermore, carboranes have been utilized in conjunction with rhodium to explore the properties of supramolecular complexes, leveraging their unique spatial configurations and weak interaction forces for applications in molecular recognition. nih.gov The construction of these complex architectures opens new possibilities for developing advanced materials with tailored optical, sensory, and catalytic functions. nih.govacs.org

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing pentakis(rhodium chloride) with high purity?

  • Methodological Answer : Synthesis typically involves controlled stoichiometric reactions of rhodium precursors (e.g., RhCl₃·xH₂O) with chloride donors under inert atmospheres. Purification requires recrystallization in anhydrous solvents (e.g., ethanol/ether mixtures) and characterization via elemental analysis, X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) spectroscopy. Ensure reproducibility by documenting reaction parameters (temperature, solvent purity, stirring rate) and validating purity through multiple analytical methods .

Q. How can researchers verify the structural integrity of pentakis(rhodium chloride) post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • XRD : Resolve crystal structure to confirm ligand arrangement.
  • FT-IR : Identify Rh-Cl stretching frequencies (expected range: 250–300 cm⁻¹).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand loss patterns.
    Cross-validate results with computational models (e.g., DFT simulations) to resolve ambiguities in bonding geometry .

Q. What are the standard conditions for studying pentakis(rhodium chloride) in catalytic C-H activation reactions?

  • Methodological Answer : Optimize catalytic performance by varying:

  • Solvent polarity (e.g., DMF vs. THF) to influence reaction kinetics.
  • Temperature (40–120°C) to balance activation energy and decomposition risks.
  • Substrate scope : Test electron-rich/electron-deficient arenes to evaluate directing group efficacy. Include control experiments (e.g., catalyst-free reactions) to isolate catalytic contributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic selectivity of pentakis(rhodium chloride) across studies?

  • Methodological Answer : Conduct a meta-analysis of literature data, focusing on:

  • Reaction conditions : Differences in solvent, temperature, or additives may alter selectivity.
  • Characterization methods : Inconsistent purity assessments (e.g., NMR vs. HPLC) may skew results.
  • Computational modeling : Compare transition-state energies for competing pathways to identify selectivity drivers. Publish negative results to clarify boundary conditions .

Q. What strategies improve the functional group tolerance of pentakis(rhodium chloride) in complex molecule synthesis?

  • Methodological Answer :

  • Ligand modification : Introduce sterically bulky or electron-donating ligands to mitigate side reactions.
  • Additive screening : Use silver salts (e.g., AgOTf) to scavenge free chloride ions, stabilizing the active Rh species.
  • Substrate pre-functionalization : Protect sensitive groups (e.g., -OH, -NH₂) with orthogonal protecting agents. Validate robustness using natural product derivatives (e.g., alkaloids, terpenes) .

Q. How can kinetic and mechanistic studies differentiate between homolytic and heterolytic cleavage pathways in Rh-Cl bond activation?

  • Methodological Answer :

  • Radical trapping experiments : Add TEMPO or BHT to detect transient radical intermediates.
  • Isotopic labeling : Use ³⁵Cl/³⁷Cl isotopic shifts in NMR to track bond cleavage.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates. Pair experimental data with DFT calculations to map energy profiles .

Q. What computational approaches best predict the redox behavior of pentakis(rhodium chloride) under catalytic conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate oxidation states, spin densities, and ligand dissociation energies.
  • Molecular Dynamics (MD) : Simulate solvent effects on Rh-Cl bond stability.
  • Machine Learning (ML) : Train models on existing catalytic datasets to predict optimal reaction parameters. Cross-check predictions with in situ spectroscopic techniques (e.g., UV-Vis, EPR) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in catalytic performance of pentakis(rhodium chloride)?

  • Methodological Answer :

  • Quality control : Implement strict batch testing via ICP-MS for Rh/Cl ratios.
  • Standardized protocols : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for documenting synthesis and testing.
  • Collaborative validation : Share samples with independent labs to confirm reproducibility. Disclose raw data and analysis scripts in supplementary materials .

Q. What statistical methods are appropriate for analyzing catalytic turnover frequencies (TOF) across diverse substrates?

  • Methodological Answer :

  • Multivariate regression : Correlate TOF with substrate electronic parameters (Hammett σ) or steric bulk (Tolman cone angles).
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets to identify dominant factors influencing TOF.
  • Error analysis : Report confidence intervals for TOF measurements and exclude outliers via Grubbs’ test .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.